molecular formula C15H24N2O3S B2780143 N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361770-04-7

N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2780143
CAS No.: 2361770-04-7
M. Wt: 312.43
InChI Key: DZSMKNKSQMNSGU-UHFFFAOYSA-N
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Description

N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutyl group, and a sulfinyl group

Properties

IUPAC Name

N-[(1-methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-3-13(18)17-9-5-12(6-10-17)14(19)16-11-15(21(2)20)7-4-8-15/h3,12H,1,4-11H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSMKNKSQMNSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1(CCC1)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclobutyl group, and the incorporation of the sulfinyl group. Common synthetic routes may involve the use of reagents such as cyclobutylmethylamine, prop-2-enoyl chloride, and piperidine-4-carboxylic acid. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the desulfinylated compound.

    Substitution: The major products are the substituted piperidine derivatives.

Scientific Research Applications

N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfinyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide
  • 2-Methyl-N-[(1-methylsulfinylcyclobutyl)methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Uniqueness

N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfinyl group and the piperidine ring distinguishes it from other similar compounds, potentially leading to unique applications and effects.

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